2-(methylamino)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(methylamino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJKIOOIVUFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 2-(methylamino)-N-phenylacetamide and its Analogues
The construction of the this compound scaffold relies on sequential reactions that first establish the amide bond and subsequently introduce the requisite amino functionality.
The formation of the amide bond is a cornerstone of phenylacetamide synthesis. This can be achieved through the reaction of a carboxylic acid with an amine, often requiring activation of the carboxylic acid to facilitate the reaction. For phenylacetamide derivatives, this typically involves the reaction of a substituted phenylamine (aniline) with a suitable carboxylic acid or its more reactive derivative, such as an acyl chloride. organic-chemistry.orgmdpi.com The direct acylation of anilines with chloroacetyl chloride is a common and efficient method to produce N-aryl chloroacetamides, which are key precursors for further synthesis. ijpsr.inforesearchgate.net
The reaction is generally carried out by adding the chloroacetyl chloride dropwise to a solution of the aromatic amine. ijpsr.infotu.edu.iq Various solvents can be used, including acetic acid, and the reaction often proceeds at room temperature, yielding the solid N-substituted chloroacetamide product. researchgate.net
The introduction of the methylamino group to form the target compound, this compound, is typically accomplished via nucleophilic substitution using a halogenated precursor. The most common route involves the reaction of 2-chloro-N-phenylacetamide with methylamine. In this S_N2 reaction, the amine acts as the nucleophile, displacing the chloride ion from the α-carbon of the acetamide (B32628). researchgate.net
Alternatively, strategies involving the N-alkylation of a primary amine precursor can be employed. acsgcipr.org For instance, N-phenyl-2-aminoacetamide could be selectively methylated using an appropriate alkylating agent. Various alkylating agents, such as dimethyl sulfate (B86663) or methyl iodide, can be used under basic conditions to achieve N-methylation. researchgate.net The choice of reagents and conditions is critical to control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts.
Halogenated acetamides, particularly 2-chloro-N-phenylacetamide, are highly versatile intermediates in the synthesis of a wide range of derivatives. researchgate.netenamine.net These precursors are readily synthesized by the chloroacetylation of anilines. researchgate.net The reactivity of the carbon-chlorine bond makes these compounds excellent electrophiles for substitution reactions with various nucleophiles, including amines, alcohols, and thiols. researchgate.netekb.eg
The ease of replacement of the chlorine atom allows for the straightforward introduction of diverse functional groups at the α-position of the acetamide. researchgate.net This strategy is fundamental to the synthesis of this compound and its broader class of 2-(alkylamino)acetamide analogues.
Table 1: Synthesis of N-Aryl-2-chloroacetamide Precursors This table presents examples of N-aryl-2-chloroacetamides synthesized from the corresponding aniline (B41778) derivative and chloroacetyl chloride.
| Aryl Amine (Starting Material) | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Aniline | 2-chloro-N-phenylacetamide | Chloroacetyl chloride, Acetic Acid | researchgate.net |
| Ammonia (B1221849) | 2-Chloroacetamide | Ethyl chloroacetate, Water | ijpsr.info |
| Various Aliphatic/Aromatic Amines | 2-chloro-N-alkyl/aryl Acetamide | Chloroacetyl chloride, Stirring | ijpsr.info |
Advanced Synthetic Strategies for Diverse Phenylacetamide Derivatives
Building upon the fundamental phenylacetamide core, advanced strategies enable the synthesis of a wide array of derivatives, including those with varied alkylamino groups and complex heterocyclic systems.
The synthetic approach for this compound can be extended to a general method for producing a variety of 2-(alkylamino)acetamides. Research has demonstrated the successful synthesis of numerous 2-(alkylamino)acetamides through the reaction of 2-bromoacetamide (B1266107) with different primary and secondary amines. researchgate.net The reaction is typically performed in the presence of a mild base such as potassium bicarbonate (KHCO₃) in a solvent like acetonitrile (B52724) under reflux conditions, leading to good yields of the desired products. researchgate.net This method provides a versatile route to a library of compounds with diverse alkyl and aryl substituents on the nitrogen atom.
Table 2: Synthesis of 2-(Alkylamino)acetamides This table showcases the synthesis of various 2-(alkylamino)acetamides from the reaction of 2-bromoacetamide and a corresponding amine, as described in scientific literature.
| Amine Reactant | Resulting 2-(Alkylamino)acetamide Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Aminobenzyl alcohol | 2-((3-(hydroxymethyl)phenyl)amino)acetamide | 80 | researchgate.net |
| Aminodiphenylmethane | 2-(benzhydrylamino)acetamide | 98 | researchgate.net |
| (1S,2S)-(+)-Pseudoephedrine | (S)-2-((1S,2S)-2-hydroxy-1-methyl-2-phenylethylamino)acetamide | 73 | researchgate.net |
| (1R,2S)-(-)-Ephedrine | (S)-2-((1R,2S)-2-hydroxy-1-methyl-2-phenylethylamino)acetamide | 75 | researchgate.net |
| 2-(Methylamino)ethanol | 2-((2-hydroxyethyl)(methyl)amino)acetamide | 85 | researchgate.net |
The phenylacetamide scaffold serves as a valuable synthon for the construction of more complex molecules incorporating heterocyclic rings. The reactive handles on the molecule, such as the amide nitrogen and the α-carbon, can be utilized in cyclization reactions. researchgate.net
One notable example is the synthesis of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety. nih.govnih.gov A multi-step synthesis can begin with a protected p-phenylenediamine, which is first acylated to form an acetamide. After deprotection, the resulting 4-amino-N-phenylacetamide is converted into an isothiocyanate. This intermediate then reacts with ammonia to form a thiourea, which is subsequently condensed with an α-halocarbonyl compound to construct the final 4-arylthiazole ring system appended to the phenylacetamide core. nih.gov
Another advanced strategy involves the use of N-aryl-2-chloroacetamides to alkylate other heterocyclic systems. For example, 2-chloro-N-phenylacetamide can react with isatin (B1672199) (indole-2,3-dione) in the presence of a base like potassium carbonate. nih.gov The resulting N-alkylated isatin can then undergo a condensation reaction with a hydrazine (B178648) derivative, such as 4-hydrazinylbenzenesulfonamide, to yield complex conjugates featuring both indole (B1671886) and sulfonamide heterocyclic systems. nih.gov Similarly, N-substituted chloroacetamides have been reacted with indole derivatives to furnish indolyl-N-substituted acetamide derivatives. researchgate.net These examples highlight the utility of the phenylacetamide framework as a building block for diverse and complex heterocyclic structures. ptfarm.pl
Organometallic and Organochalcogen Chemistry Approaches
The synthesis of N-phenylacetamide scaffolds and their precursors can be achieved through organometallic catalysis. One notable method involves a palladium-catalyzed approach for the synthesis of the key intermediate, 2-chloro-N-phenylacetamide. In a specific example, palladium acetate (B1210297), in conjunction with a 2,2'-bipyridine (B1663995) ligand, boron trifluoride etherate, and pivalic acid in toluene (B28343) at 120°C, was used to facilitate the reaction between aniline and 2-chloro-N,N-dimethylacetamide, yielding the desired product. chemicalbook.com
Organometallic catalysts, particularly palladium, are also instrumental in facilitating intramolecular cyclization reactions. For instance, palladium(II) acetate can catalyze the oxidative cyclization of alkene-containing amides to form new heterocyclic structures. mdpi.com A proposed mechanism for such transformations involves the initial coordination of the palladium catalyst to the nitrogen atom and the alkene. This is followed by an anti-oxypalladation step, generating a six-membered palladacycle intermediate. Subsequent oxidation of the palladium(II) to palladium(IV) and reductive elimination yields the final cyclized product and regenerates the palladium(II) catalyst. mdpi.com
When considering the use of highly reactive organometallic reagents like Grignard or organolithium compounds, it is crucial to recognize that the N-H group present in amides such as this compound can be readily deprotonated. youtube.com These organometallic compounds are strong bases and can react with the acidic proton of the secondary amine, which can lead to side reactions or necessitate the use of protecting groups. youtube.com
Elucidation of Reaction Mechanisms in Synthesis
Nucleophilic Substitution Pathways
The primary route to synthesizing this compound involves a nucleophilic substitution reaction. This typically starts with the synthesis of a 2-halo-N-phenylacetamide intermediate, such as 2-chloro-N-phenylacetamide. This precursor is commonly formed by reacting aniline with chloroacetyl chloride. nih.govbioline.org.br In the subsequent step, the halogen is displaced by methylamine. A general procedure for a similar substitution involves reacting the 2-chloro-N-phenylacetamide with the appropriate amine in a solvent like acetonitrile, often in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like potassium iodide (KI) to facilitate the reaction. bioline.org.br
Kinetic studies on analogous systems, such as the reactions of N-methyl-α-bromoacetanilides with benzylamines, provide insight into the reaction mechanism. researchgate.net These studies suggest that the reaction does not proceed through a simple, direct SN2 pathway. Instead, the mechanism is often concerted, with the nature of the transition state influenced by the electronic properties of substituents. For electron-donating groups, a concerted mechanism featuring a five-membered ring transition state stabilized by hydrogen bonding between the amine's hydrogen and the amide's carbonyl oxygen is proposed. researchgate.net Conversely, with electron-withdrawing substituents, the proposed mechanism involves a concerted pathway with an enolate-like transition state where the nucleophile attacks the α-carbon. researchgate.net Amides are generally weak bases, with protonation typically occurring on the oxygen atom rather than the nitrogen. researchgate.net Direct substitution on the nitrogen atom is less common and usually requires specific conditions, as the neutral amide is not strongly nucleophilic. researchgate.net
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Precursor | Nucleophile | Solvent | Base/Catalyst | Conditions | Reference |
|---|---|---|---|---|---|
| 2-Chloro-N-phenylacetamide | Arylpiperazine | Acetonitrile | K2CO3, KI | Reflux, 12 h | bioline.org.br |
Electrochemical Reduction Mechanisms of Halo-Acetamides
The electrochemical reduction of halo-acetamide precursors offers a pathway for dehalogenation and provides insights into fundamental reaction mechanisms. Studies using cyclic voltammetry and controlled-potential electrolysis on 2-chloro-N-phenylacetamide (referred to as 1c in the study) in dimethylformamide (DMF) have been conducted to investigate this process. iaea.org
For 2-chloro-N-phenylacetamide, cyclic voltammograms reveal two distinct irreversible cathodic peaks, indicating a multi-step reduction process. iaea.org Controlled-potential bulk electrolysis of this compound at either carbon or silver cathodes results in the nearly quantitative formation of N-phenylacetamide, the dechlorinated product. iaea.org Based on the experimental data, including coulometric measurements and product analysis, the reduction of 2-chloro-N-phenylacetamide is proposed to proceed through carbanion intermediates. iaea.org
Radical Intermediates in Synthetic Transformations
In contrast to the carbanionic pathway observed for 2-chloro-N-phenylacetamide, the electrochemical reduction of its N-alkylated analogues, such as 2-chloro-N-methyl-N-phenylacetamide (1a), follows a different mechanism involving radical intermediates. iaea.org
For these N-alkylated compounds, cyclic voltammetry shows a single irreversible peak corresponding to the cleavage of the carbon-chlorine bond. iaea.org Bulk electrolysis of these substrates yields not only the dechlorinated amide but also other products, including N-alkyl-N-phenylaniline. iaea.org A key piece of evidence for the involvement of radicals is the formation of small quantities of dimeric species. iaea.org These dimers are believed to arise from the coupling of the radical intermediate that is formed after the initial one-electron cleavage of the C-Cl bond. iaea.org Therefore, the mechanistic pathway for the reduction of these halo-acetamides is highly dependent on the substitution at the amide nitrogen, shifting from a carbanion-based mechanism for N-H amides to a radical-based mechanism for N-alkyl amides. iaea.org
Table 2: Products of Controlled-Potential Reduction of Chloro-N-phenylacetamides
| Compound | Major Product(s) | Minor Product | Proposed Intermediate | Reference |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | N-phenylacetamide | - | Carbanion | iaea.org |
| 2-chloro-N-methyl-N-phenylacetamide | N-methyl-N-phenylacetamide, N-methyl-N-phenylaniline | Dimer | Radical | iaea.org |
| 2-chloro-N-ethyl-N-phenylacetamide | N-ethyl-N-phenylacetamide, N-ethyl-N-phenylaniline | Dimer | Radical | iaea.org |
Chemical Transformations and Rearrangements of 2-(methylamino)acetamides
Intramolecular Cyclization Reactions (e.g., Morpholin-2-one (B1368128) Formation)
Derivatives of 2-(methylamino)acetamides can undergo intramolecular cyclization to form heterocyclic structures, with the formation of substituted morpholin-2-ones being a notable example. Morpholin-2-ones are valuable heterocyclic motifs in medicinal chemistry. researchgate.net
A practical, metal-free method for synthesizing these structures involves an acid-catalyzed intramolecular hydroamination reaction. researchgate.net Starting from N-protected amino acids, which are structurally related to 2-(methylamino)acetamides, treatment with a catalytic amount of a strong acid like trifluoromethanesulfonic acid can induce cyclization under mild conditions. researchgate.net This process leads to the formation of the morpholin-2-one ring system in good to excellent yields. researchgate.net The reaction represents an intramolecular nucleophilic attack of the amino or protected amino group onto the carbonyl carbon of an ester or a related group, followed by ring closure. This strategy is a key method for creating conformationally constrained cyclic compounds from linear precursors. mdpi.com
Derivatization of Amine and Amide Functionalities
The presence of both a secondary amine and a secondary amide in this compound allows for a range of chemical transformations. The reactivity of each group can be selectively targeted based on the choice of reagents and reaction conditions.
Derivatization of the Secondary Amine
The secondary amine group in this compound is a nucleophilic center and can undergo several common transformations, including alkylation, acylation, sulfonylation, and reaction with isocyanates to form ureas.
Alkylation: The nitrogen of the methylamino group can be further alkylated using alkyl halides. This reaction typically proceeds via an SN2 mechanism. To drive the reaction to completion and to neutralize the hydrogen halide formed, a base such as potassium carbonate or a non-nucleophilic organic base like triethylamine (B128534) is often employed. The reaction can lead to the formation of a tertiary amine. It is important to note that over-alkylation to form a quaternary ammonium salt is a possibility, especially with excess alkylating agent. rsc.org
Acylation: The secondary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form a tertiary amide. These reactions are typically carried out in the presence of a base to scavenge the acid byproduct. This modification can introduce a wide variety of acyl groups, thereby modulating the lipophilicity and steric bulk of the molecule.
Sulfonylation: Reaction of the secondary amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization introduces a sulfonyl group, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Urea (B33335) Formation: The secondary amine can react with isocyanates to form substituted ureas. This reaction is generally straightforward and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to form uasymmetrical ureas, though careful control of reaction conditions is necessary to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com
Table 1: Synthetic Transformations of the Amine Functionality in this compound
| Transformation | Reagent(s) | Product Type | General Conditions |
| Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, Et₃N) | Tertiary amine | Inert solvent (e.g., CH₃CN, DMF), Room temperature to moderate heating |
| Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | Tertiary amide | Inert solvent (e.g., DCM, THF), 0 °C to room temperature |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base (e.g., Pyridine, Et₃N) | Sulfonamide | Inert solvent (e.g., DCM, THF), 0 °C to room temperature |
| Urea Formation | Isocyanate (R-N=C=O) | Substituted urea | Inert solvent (e.g., THF, DMF), Room temperature |
Derivatization of the Secondary Amide
The secondary amide functionality in this compound is generally less reactive than the secondary amine. However, it can undergo several transformations under specific conditions, including hydrolysis, reduction, and N-alkylation.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield N-phenyl-2-aminopropanoic acid (if the methylamino group is protected) and aniline. Basic hydrolysis is typically achieved using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution with heating. rsc.org Acid-catalyzed hydrolysis usually requires a strong acid such as hydrochloric acid or sulfuric acid and elevated temperatures.
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to afford the corresponding diamine, N¹-methyl-N²-phenylethane-1,2-diamine. A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is required for this transformation. youtube.comyoutube.com The reaction typically involves heating under reflux.
N-Alkylation: While more challenging than the alkylation of the amine, the amide nitrogen can be alkylated under strongly basic conditions. stackexchange.com A strong base, such as sodium hydride (NaH), is required to deprotonate the amide, forming a resonance-stabilized amidate anion. stackexchange.com This anion can then react with an alkyl halide. stackexchange.com The choice of solvent, such as THF or DMF, is crucial for the success of this reaction. stackexchange.com Catalytic methods for the N-alkylation of amides using alcohols in the presence of transition metal catalysts have also been developed. rsc.orgorganic-chemistry.org
Table 2: Synthetic Transformations of the Amide Functionality in this compound
| Transformation | Reagent(s) | Product Type | General Conditions |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Carboxylic acid and Amine | Aqueous or alcoholic solution, Heating |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | Carboxylic acid and Amine | Aqueous solution, Heating |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Diamine | Anhydrous solvent (e.g., THF, Et₂O), Reflux |
| N-Alkylation | Strong base (e.g., NaH), Alkyl halide (R-X) | N-Alkyl amide | Anhydrous solvent (e.g., THF, DMF), Room temperature to moderate heating |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one- and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be established.
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The expected ¹H NMR spectrum of 2-(methylamino)-N-phenylacetamide would display distinct signals for each unique proton set. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the phenyl ring.
The phenyl protons are expected to appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the electron-donating/withdrawing nature of the acetamide (B32628) substituent, these protons will likely present as a complex multiplet, with the ortho-protons (closest to the nitrogen) shifted downfield compared to the meta- and para-protons. The amide proton (N-H) gives rise to a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons (-CH₂-), situated between the methylamino group and the carbonyl group, would likely appear as a singlet, while the methyl protons (-CH₃) attached to the nitrogen would also be a singlet, shifted downfield due to the adjacent nitrogen. The proton of the secondary amine (NH) would appear as a broad singlet.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each carbon atom in a unique electronic environment produces a distinct signal. For this compound, seven distinct signals are anticipated. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 168 ppm). The aromatic carbons of the phenyl ring would produce four signals: one for the ipso-carbon attached to the nitrogen, one each for the ortho, meta, and para carbons. uni-tuebingen.de The methylene carbon and the methyl carbon would appear in the aliphatic region of the spectrum. docbrown.info
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the three-dimensional structure of a molecule by identifying protons that are close in space, typically within 5 Å. acdlabs.com A NOESY experiment does not rely on through-bond coupling but on through-space dipolar interactions. libretexts.orgyoutube.com
For this compound, a NOESY spectrum would be crucial for confirming the connectivity and preferred conformation. Key expected correlations (cross-peaks) would include:
Methylene and Phenyl Protons: A correlation between the methylene (-CH₂-) protons and the ortho-protons of the phenyl ring would confirm their spatial proximity.
Methylene and Methyl Protons: A cross-peak between the methylene (-CH₂-) protons and the methyl (-CH₃) protons would verify the structure of the methylamino-acetyl group.
Amide and Methylene Protons: A correlation between the amide N-H proton and the methylene protons would further solidify the assignment.
Studies on related 2-(alkylamino)acetamides have utilized NOESY experiments to establish their structure and observe transformations into corresponding morpholin-2-ones, highlighting the utility of this technique in understanding both structure and reactivity. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, comprising both IR and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its chemical bonds.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. These spectra are complementary and together provide a comprehensive vibrational fingerprint of the molecule.
N-H Stretching: Two distinct N-H stretching vibrations are expected. The amide N-H stretch typically appears as a sharp band around 3300 cm⁻¹. The secondary amine N-H stretch is generally weaker and broader, appearing in a similar region (3300-3500 cm⁻¹).
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹. mdpi.com
Amide Bands: The most prominent feature for the amide group is the Amide I band (primarily C=O stretching), which is a very strong absorption typically found between 1650 and 1680 cm⁻¹. The Amide II band (a mixture of N-H bending and C-N stretching) appears near 1550 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The phenyl ring gives rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. mdpi.com
Interactive Table: Characteristic Vibrational Frequencies for this compound
Beyond functional group identification, vibrational spectroscopy can offer insights into the conformational preferences of a molecule. The exact positions and shapes of certain absorption bands, particularly the N-H and C=O stretching modes, are sensitive to the local molecular environment, including intramolecular hydrogen bonding and steric effects.
For anilides, infrared spectroscopy has been used to show that some exist in a single, dominant conformation. nih.gov In this compound, rotation is possible around several single bonds, such as the N-C(phenyl) bond and the C(methylene)-C(carbonyl) bond. Different rotational isomers, or conformers, could potentially co-exist. The presence of multiple conformers might be indicated by broadened spectral bands or the appearance of shoulder peaks, especially for the N-H and Amide I bands. The formation of a weak intramolecular hydrogen bond between the secondary amine proton and the carbonyl oxygen, for instance, would lead to a red-shift (lower frequency) of both the N-H and C=O stretching vibrations. Therefore, a detailed analysis of the vibrational spectra can help to determine the most stable conformation or the distribution of conformers in the solid state or in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for unequivocally determining the elemental composition and validating the molecular formula of a compound. For this compound, the monoisotopic mass has been calculated to be 164.094963011 Da. nih.gov This precise measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, confirming the identity of the analyte.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O | nih.gov |
| Calculated Monoisotopic Mass | 164.094963011 Da | nih.gov |
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a molecular fingerprint that helps in elucidating the compound's structure. For amide compounds, common fragmentation pathways include alpha-cleavage and McLafferty rearrangement. libretexts.orgyoutube.com
For N-aryl substituted 2-phenylacetamides, a primary fragmentation process involves the cleavage of the bond alpha to the carbonyl group. nih.gov In the case of this compound, the mass spectrum would be expected to show distinct fragments that correspond to different parts of the molecule. A prominent peak is often observed at m/z 93, corresponding to the formation of the stable aniline (B41778) radical cation following the cleavage of the amide bond. youtube.com Other significant fragments would arise from cleavages around the carbonyl and amine functional groups.
| m/z | Plausible Fragment Structure | Description |
|---|---|---|
| 164 | [C₉H₁₂N₂O]⁺• | Molecular Ion |
| 93 | [C₆H₅NH₂]⁺• | Aniline radical cation, from cleavage of the amide C-N bond. |
| 71 | [CH₃NHCH₂CO]⁺ | Fragment from cleavage of the amide C-N bond. |
| 58 | [CH₃NHCH₂]⁺ | Fragment resulting from alpha-cleavage adjacent to the carbonyl group. |
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, often at low temperatures to minimize thermal vibrations. researchgate.net Software packages such as SHELXS and SHELXL are then used to solve and refine the crystal structure. researchgate.net While the technique is powerful, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the cited literature.
The way molecules pack within a crystal lattice is governed by a network of intermolecular interactions. rsc.org Understanding these interactions is key to explaining the crystal's physical properties. Based on the structure of this compound, several types of interactions are expected to be significant in its crystal lattice.
The molecule contains a secondary amine (N-H) and an amide (N-H) group, both of which can act as hydrogen bond donors. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, such as N-H···O. nih.gov Additionally, the presence of the phenyl ring allows for π-π stacking interactions between adjacent aromatic rings and potential C-H···π interactions. nih.gov These noncovalent interactions collectively determine the final crystal packing arrangement. rsc.orgnih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. For a moderately polar compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique.
In a typical RP-HPLC setup for purity analysis, a non-polar stationary phase, such as C18 or C8 silica (B1680970), would be used. The mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. The purity of the main peak can be assessed using a detector, such as a UV-Vis spectrophotometer set to a wavelength where the phenyl group absorbs, or a mass spectrometer (LC-MS) for greater specificity. nih.gov Developing a robust method involves optimizing parameters like the mobile phase composition (including pH buffers like ammonium (B1175870) acetate (B1210297) or formic acid), column temperature, and flow rate to achieve optimal separation and peak shape. nih.gov
of this compound
The comprehensive characterization of novel chemical entities is fundamental to establishing their identity, purity, and structural integrity. For the compound this compound, a multifaceted analytical approach is employed, integrating chromatographic techniques to ensure the quality and consistency of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is pivotal for quantitative purity assessment, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of its synthesis.
The elucidation of the chemical structure and purity of this compound relies on a suite of advanced analytical techniques. Among these, chromatographic methods are indispensable for separating the compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity validation of pharmaceutical intermediates and active compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to provide a quantitative measure of its purity. This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier than less polar ones.
A validated HPLC method for this compound would involve a C18 column as the stationary phase, which is a common choice for its broad applicability and hydrophobicity. The mobile phase is often a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, which is adjusted to achieve optimal separation. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to ensure the elution of all potential impurities with good peak shape and resolution.
The validation of the HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. The results of such a validation provide a high degree of confidence in the purity data obtained for batches of this compound.
Below is a representative data table summarizing a typical HPLC method for the purity validation of this compound.
| Parameter | Value |
| Chromatographic System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time of this compound | Approximately 8.5 min |
| Purity Specification | ≥ 99.0% |
Thin-Layer Chromatography (TLC) is an essential and widely used technique for monitoring the progress of chemical reactions in real-time. Its simplicity, speed, and low cost make it an ideal choice for qualitatively assessing the consumption of starting materials and the formation of products. In the synthesis of this compound, which typically involves the reaction of a reactive derivative of phenylacetic acid with N-methylamine, TLC can be used to track the disappearance of the starting materials and the appearance of the product spot.
A suitable solvent system (eluent) is selected to achieve good separation between the starting materials and the product on the TLC plate, which is typically coated with silica gel. The spots are visualized under UV light (usually at 254 nm) or by using a chemical staining agent. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used to identify the components of the reaction mixture.
For the synthesis of this compound, the product is expected to have a different polarity compared to the starting materials, thus resulting in a different Rf value. By spotting the reaction mixture alongside the starting materials on the same TLC plate, the progress of the reaction can be easily visualized.
The following table outlines a typical TLC system used for monitoring the synthesis of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (1:1, v/v) |
| Visualization | UV light at 254 nm |
| Potassium permanganate (B83412) stain | |
| Expected Rf of Starting Material (e.g., 2-chloro-N-phenylacetamide) | ~0.7 |
| Expected Rf of Product (this compound) | ~0.4 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, providing detailed electronic and geometric information.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and optimizing the molecular geometry of organic compounds like 2-(methylamino)-N-phenylacetamide. nih.govresearchgate.net DFT calculations, for instance using the CAM-B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov These calculations typically show good agreement between experimental and calculated geometric parameters, such as bond lengths and angles, although calculated bond lengths may be slightly longer due to the calculations being performed on an isolated molecule in a solvent phase, whereas experimental values are for molecules interacting within a crystal lattice. nih.gov
For a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations revealed that the amide functional group adopts a trans conformation, which is nearly planar. nih.gov This planarity facilitates the formation of hydrogen-bonded chains in the solid state. nih.gov Similar calculations for this compound would be expected to yield insights into its preferred conformation and the planarity of its amide group.
Theoretical investigations on 9,10-Diphenylanthracene using DFT with B3LYP/6-31+G(d) and B3LYP/6-311++G(d,p) basis sets have been used to evaluate structural and electronic properties. usd.ac.id Such studies can elucidate the reactivity, stability, and conductivity of molecules. usd.ac.id For this compound, DFT would be instrumental in understanding how its electronic properties are influenced by its structure.
| Parameter | Description | Typical DFT Output |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | A value in Hartrees. |
| Bond Lengths | The equilibrium distances between bonded atoms. | A table of interatomic distances in Angstroms (Å). |
| Bond Angles | The angles formed by three consecutive bonded atoms. | A table of angles in degrees (°). |
| Dihedral Angles | The torsional angles between four consecutive bonded atoms, defining the conformation. | A table of angles in degrees (°). |
| Mulliken Charges | The partial charges assigned to each atom in the molecule. | A table of atomic charges. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | An energy value in electron volts (eV). |
This table represents typical data obtained from DFT calculations on organic molecules.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to calculate various molecular properties. nih.govmdpi.com For N-methylacetamide, a simpler related amide, ab initio molecular dynamics simulations have been used to study its properties along a cis-trans isomerization pathway both in a vacuum and in an explicit water solvent. nih.gov These studies provide insights into the dominant forces at play and the influence of many-body polarization effects. nih.gov
For this compound, ab initio calculations could be used to investigate its vibrational frequencies, dipole moment, and polarizability. A study on related 2-(alkylamino)acetamides used ab initio methods (STO-3G and 3-21G) to determine preferred conformations that favor certain chemical transformations. researchgate.net This highlights the predictive power of these methods in understanding reaction mechanisms.
Ab initio molecular dynamics has also been used to probe the dynamics of N-methylacetamide in methanol, revealing faster hydrogen bond dynamics compared to water, which indicates a weakening of solute-solvent hydrogen bonding. rsc.org Similar studies on this compound could elucidate its dynamic interactions with different solvents.
Molecular Modeling and Simulation
Molecular modeling and simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of molecules in a realistic environment.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying all possible stable conformers and determining their relative energies to construct an energy landscape. nih.govnih.govmdpi.com
A conformational analysis of N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides using B3LYP/6-311++G(d,p) calculations indicated the existence of two stable conformation pairs: gauche and cis. nih.gov The study showed that the relative populations of these conformers are influenced by solvent polarity. nih.gov For this compound, a similar analysis would likely reveal multiple low-energy conformers arising from rotation around the various single bonds. The energy landscape would map the energy changes associated with these rotations, identifying the most stable conformations and the energy barriers between them.
While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a picture of how the molecule moves and flexes over time. MD simulations on phenylacetamides have been used to understand their time-dependent interactions with biological targets. nih.gov An MD study on N-methylacetamide examined the changes in solvation structure that accompany isomerization. nih.gov
For this compound, MD simulations could be used to study its dynamic behavior in solution, including its conformational flexibility, hydrogen bonding patterns with solvent molecules, and the timescale of different molecular motions. These simulations would provide a deeper understanding of its behavior in a physiological or chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. A 2D-QSAR study was performed on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates to develop validated models for their inhibitory activity against certain enzymes. nih.gov This involved identifying molecular descriptors that control the activity.
For a series of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, 2D autocorrelation descriptors were used to model their inhibitory activity against matrix metalloproteinases. nih.gov The models were built using multiple linear regression and Bayesian-regularized neural networks. nih.gov
A QSAR study involving this compound and its analogues would require a dataset of compounds with measured biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model could be developed to predict the activity of new, unsynthesized compounds. This approach is valuable in rational drug design for optimizing lead compounds.
| Descriptor Type | Examples | Relevance in QSAR |
| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describes the electronic interactions a molecule can engage in. |
| Steric | Molecular weight, volume, surface area, shape indices | Relates to the size and shape of the molecule and its ability to fit into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's affinity for hydrophobic or hydrophilic environments. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular graph. |
This table outlines common descriptor types used in QSAR studies.
Electronic Structure and Bonding Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electrophile or electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. These energy values are calculated using quantum chemical methods.
Table 3: Conceptual FMO Parameters for this compound
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability. |
| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
This table represents conceptual data derived from the principles of FMO theory. wikipedia.orgimperial.ac.uk
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays the electrostatic potential on the electron isodensity surface, using a color scale to indicate charge distribution. chemrxiv.org
Negative Regions (Red to Yellow): These areas correspond to negative electrostatic potential and are characterized by an excess of electron density. They are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net
Positive Regions (Blue to Green): These areas represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. They are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the amide and amine hydrogens would likely exhibit a positive potential (blue), indicating them as sites for hydrogen bonding and nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure of a molecule in terms of a localized Lewis structure, including bonds, lone pairs, and delocalization effects. wikipedia.orgq-chem.com It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). uni-muenchen.de
The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). wisc.edunih.gov A higher E(2) value indicates a more significant delocalization of electron density from the donor to the acceptor orbital, which contributes to the stabilization of the molecule. wisc.edu This analysis reveals hyperconjugative and resonance effects that are not apparent in a simple Lewis structure. For this compound, key interactions would include the delocalization of lone pairs from the oxygen and nitrogen atoms into adjacent antibonding orbitals.
Table 4: Hypothetical NBO Donor-Acceptor Interactions for this compound
| Donor NBO (Filled) | Acceptor NBO (Empty) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O) on C=O | σ* (N-C) of amide | High | Resonance stabilization of the amide bond. |
| LP (N) of amide | σ* (C-C) of phenyl | Moderate | Hyperconjugation, electron delocalization. |
| LP (N) of methylamino | σ* (C-C) of methylene (B1212753) | Moderate | Hyperconjugation. |
This table presents hypothetical but chemically plausible E(2) values based on NBO theory principles. wisc.edunih.gov
Intermolecular Interaction Analysis
The way a molecule interacts with its neighbors determines its macroscopic properties, such as crystal packing and solubility. For this compound, several types of intermolecular interactions are possible. Theoretical investigations on similar acetamide (B32628) structures reveal that hydrogen bonding is a dominant force. nih.gov
Table 5: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Relative Strength |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Carbonyl O | Strong |
| Hydrogen Bond | Methylamino N-H | Carbonyl O | Strong |
| Hydrogen Bond | Phenyl/Alkyl C-H | Carbonyl O | Weak |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |
This table is based on theoretical analyses of interactions in similar acetamide-containing molecules. researchgate.netnih.gov
Hydrogen Bonding Networks and Non-Covalent Interactions
In the absence of a specific crystal structure for this compound, the nature of its hydrogen bonding networks and other non-covalent interactions can be inferred from studies on analogous compounds. Phenylacetamide derivatives typically exhibit a range of intermolecular interactions that dictate their solid-state structure.
For instance, studies on related N-phenylacetamide compounds reveal the prevalence of N–H···O hydrogen bonds , where the amide hydrogen acts as a donor and the carbonyl oxygen serves as an acceptor, often leading to the formation of chains or ribbons within the crystal lattice. The presence of a secondary amine (methylamino group) in this compound introduces an additional hydrogen bond donor site (N-H), which could lead to more complex and extended hydrogen-bonding motifs, such as sheets or three-dimensional networks.
Beyond classical hydrogen bonds, other non-covalent interactions are expected to be significant. These include:
C–H···O interactions: Hydrogen atoms attached to carbon can participate in weak hydrogen bonds with oxygen acceptors.
C–H···π interactions: The aromatic phenyl ring can act as a π-acceptor for C-H donors.
π–π stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal packing.
The interplay of these various interactions determines the final crystal packing arrangement. The planarity of the phenylacetamide moiety, influenced by potential weak intramolecular C–H···O hydrogen bonds, can also affect the supramolecular assembly. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
For phenylacetamide derivatives that have been studied, Hirshfeld surface analysis consistently highlights the dominance of several key interactions. nih.govnih.gov Based on these studies, a hypothetical Hirshfeld surface analysis for this compound would likely reveal the following major contributions:
| Intermolecular Contact | Expected Contribution | Description |
| H···H | High | Due to the abundance of hydrogen atoms on the molecular surface, these contacts typically represent the largest contribution to the Hirshfeld surface. nih.gov |
| O···H/H···O | Significant | These contacts primarily represent the strong N–H···O hydrogen bonds, appearing as distinct sharp spikes in the fingerprint plot. Weaker C–H···O interactions would also contribute. nih.gov |
| C···H/H···C | Moderate | These interactions arise from various contacts, including C–H···π interactions, and are generally a notable component of the crystal packing. nih.gov |
| N···H/H···N | Moderate | The presence of two nitrogen atoms would likely result in a noticeable contribution from these contacts, corresponding to N-H···N or C-H···N interactions. |
The red areas on a dnorm map would indicate close contacts, corresponding to hydrogen bonds and other significant interactions. The relative sizes and shapes of the regions in the fingerprint plot would provide a detailed picture of the molecular environment within the crystal.
Design and Chemical Exploration of Structural Analogues and Derivatives
Principles of Rational Design for Structural Diversity
Rational drug design for creating structural diversity from a lead compound like 2-(methylamino)-N-phenylacetamide involves several key principles. The goal is to synthesize a library of related compounds to explore the chemical space around the initial structure. This can lead to improved potency, selectivity, and pharmacokinetic properties.
Molecular modeling and computational techniques are often employed to predict how modifications will affect the molecule's interaction with a biological target. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) studies help in understanding the correlation between the physicochemical properties of the derivatives and their biological activity. mdpi.com For instance, a QSAR model might be built from a dataset of similar compounds to guide the synthesis of new, more effective derivatives. mdpi.com
Key strategies in rational design include:
Substituent modification: Introducing various functional groups onto the aromatic ring or other positions to alter electronic and steric properties.
Scaffold hopping: Replacing parts of the molecular core with different chemical moieties while aiming to retain the key binding interactions.
Bioisosteric replacement: Exchanging functional groups with others that have similar physical or chemical properties, which can impact the compound's biological activity and metabolic stability.
Modification of the N-Phenylacetamide Scaffold
The N-phenylacetamide scaffold of the parent compound offers multiple sites for chemical modification, including the phenyl ring, the alpha-carbon, and the amide linkage.
The properties of the N-phenylacetamide core can be significantly altered by adding substituents to the phenyl ring. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile.
Theoretical studies using density functional theory (DFT) have been conducted on N-phenylacetamide derivatives to investigate the effect of various substituents (such as -NO₂, -CN, -CF₃, -Br, -Cl, -F, -CH₃, and -NH₂) at the meta and para positions. worldscientific.com These studies have shown that the aromaticity of the phenyl ring is influenced by the electron-withdrawing or electron-releasing nature of the substituents. worldscientific.com For example, electron-withdrawing groups tend to decrease the aromaticity in a predictable manner that correlates with the Hammett constant. worldscientific.com
In practical synthesis, introducing different groups can lead to varied biological outcomes. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group showed higher cytotoxic effects against cancer cell lines than those with a methoxy (B1213986) group. nih.gov Specifically, a derivative with a para-nitro substituent was found to be one of the most active against the MCF-7 cell line. nih.gov This highlights how electronic effects can modulate activity.
Table 1: Effect of Phenyl Ring Substituents on Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives This table is generated based on data for illustrative purposes and reflects findings from related compound series.
| Compound ID | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |
|---|---|---|---|
| 2b | o-nitro | PC3 | 52 nih.gov |
| 2c | p-nitro | PC3 | 80 nih.gov |
| 2c | p-nitro | MCF-7 | 100 nih.gov |
| Imatinib | Reference | PC3 | 40 nih.gov |
The alpha-carbon, the carbon atom adjacent to the carbonyl group, is another key position for modification. masterorganicchemistry.com The hydrogen atoms on this carbon are acidic and can be removed by a strong base to form an enolate, which is a potent nucleophile. youtube.comyoutube.com This enolate can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the alpha-position. youtube.comyoutube.com This process, known as alpha-alkylation, allows for the synthesis of a wide range of derivatives with different substituents at this site. youtube.com
The amide linkage itself is a crucial pharmacophore. While less commonly modified than the surrounding groups, alterations can include N-alkylation or replacement with bioisosteres like thioamides or reversed amides to explore different hydrogen bonding patterns and conformational preferences. Condensations at the α-carbon of phenylacetamides can be achieved through the formation of dialkali salts in liquid ammonia (B1221849), allowing for reactions with various electrophiles. acs.org
Incorporation of Heterocyclic Ring Systems
Introducing heterocyclic rings is a common and effective strategy in drug discovery to enhance biological activity and modulate physicochemical properties.
Heterocycles like imidazole (B134444), pyrimidine (B1678525), and thiazole (B1198619) have been incorporated into the N-phenylacetamide structure to generate novel compounds with diverse biological activities.
Imidazole Derivatives: Imidazole rings can be synthesized and attached to the acetamide (B32628) scaffold. For example, N-substituted imidazole derivatives can be prepared by reacting an imidazole nucleus with ethyl chloroacetate, followed by amidation with various amines. nih.gov Another approach involves the one-pot synthesis of 2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)-N-phenylacetamide from ethyl cyanoacetate, aniline (B41778), and ethyl glycinate (B8599266) hydrochloride. nih.gov
Pyrimidine Derivatives: Pyrimidines are key components of nucleic acids and their derivatives often exhibit significant biological activity. researchgate.netijamtes.org One-pot multicomponent reactions are an efficient way to synthesize pyrimidine derivatives. scholarsresearchlibrary.com For instance, substituted pyrimidines can be formed through the condensation of an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate. scholarsresearchlibrary.com
Thiazole Derivatives: Thiazole-containing N-phenylacetamide derivatives have shown promise as antibacterial and nematicidal agents. nih.govnih.gov A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by introducing the thiazole group into the amide scaffold. nih.govmdpi.com Structure-activity relationship studies revealed that the type and position of substituents on the aryl ring of the thiazole moiety significantly impacted the bactericidal activity. nih.gov For example, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed potent antibacterial activity. nih.govresearchgate.net
Table 2: Examples of Synthesized Thiazole-Phenylacetamide Derivatives and Their Activities This table is generated based on data for illustrative purposes and reflects findings from related compound series.
| Compound ID | Structure | Activity Noted |
|---|---|---|
| A1 | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial nih.govresearchgate.net |
| A7 | N-(4-((4-(4-bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial mdpi.com |
| A23 | N-(4-((4-(2,4-dichlorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Nematicidal nih.gov |
Fusing heterocyclic systems to the core structure or attaching them as substituents can lead to more complex and potentially more active molecules.
Quinoline Derivatives: Quinolines are an important class of heterocycles with a wide range of pharmacological properties. researchgate.netnih.gov A novel derivative, 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, was synthesized and found to have significant antileishmanial activity, proving more potent than the standard drug sodium antimony gluconate in hamster models. researchgate.net The synthesis of such compounds can be achieved through various established methods like the Conrad-Limpach or Skraup syntheses, followed by functionalization. nih.gov
Benzimidazole (B57391) Derivatives: Benzimidazole is another privileged scaffold in medicinal chemistry. nih.gov A series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized by reacting 2-substituted benzimidazoles with chloroacetyl chloride and then with various amines. nih.gov These compounds were evaluated for anthelmintic activity, with several derivatives showing significant effects. nih.gov The synthesis of the benzimidazole core often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. thaiscience.inforasayanjournal.co.in
Conjugation with Other Functional Moieties
A prominent strategy in the derivatization of this compound involves its conjugation with hydrazide and hydrazone functionalities. These groups are known to be important pharmacophores, contributing to a wide range of biological activities. hygeiajournal.compsecommunity.org The synthesis of hydrazide-hydrazone derivatives typically involves the condensation of a hydrazide with an aldehyde or a ketone. researchgate.netuobaghdad.edu.iq
The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key structural feature that imparts significant biological properties. psecommunity.org Research has shown that these derivatives exhibit a broad spectrum of activities. The presence of the azomethine group (-NH–N=CH-) is considered crucial for their pharmacological effects. psecommunity.org
The synthetic process often starts with the formation of a hydrazide from an ester and hydrazine (B178648) hydrate. mdpi.com This hydrazide is then reacted with various aromatic or heterocyclic aldehydes to yield the final hydrazone derivatives. psecommunity.org The reaction conditions can be tailored to achieve good yields of the desired products.
Table 1: Synthesis and Activity of Hydrazide-Hydrazone Derivatives
| Derivative Type | Synthetic Precursors | Key Functional Group | Reported Activities |
|---|
This table summarizes general information on the synthesis and activities of hydrazide-hydrazone derivatives.
The replacement of oxygen or other atoms with selenium or sulfur in the this compound scaffold represents another important avenue of chemical exploration. Organosulfur and organoselenium compounds play a crucial role in organic synthesis and are found in many pharmaceuticals and natural products. mdpi.comresearchgate.net The introduction of these chalcogens can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities.
The synthesis of organoselenium compounds can be achieved through various methods, including the reaction of organic halides with elemental selenium and magnesium under mechanochemical conditions. nih.govresearchgate.net This approach allows for the formation of symmetrical diselenides and unsymmetrical monoselenides. nih.govresearchgate.net The synthesis of organosulfur compounds can involve the reaction of thiols with aldehydes or acetones to produce thioacetals or β-sulfanyl ketones. researchgate.net
The rationale for incorporating selenium and sulfur is based on their unique chemical properties. Selenium, for instance, is a key component of the antioxidant enzyme glutathione (B108866) peroxidase. researchgate.net Organoselenium compounds can exhibit high lipophilicity, which may enhance cell membrane permeation and bioavailability. conicet.gov.ar Both organosulfur and organoselenium compounds are versatile building blocks in organic synthesis, allowing for a wide range of further modifications. mdpi.comdoabooks.org
The incorporation of an alkyne moiety into the this compound structure offers unique opportunities for further chemical modification and biological applications. Alkynes are valuable functional groups in organic synthesis, known for their participation in "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and specific covalent linkage of the alkyne-containing molecule to other molecules bearing an azide (B81097) group. nih.gov
The synthesis of alkyne-containing derivatives can be accomplished through various methods, such as the alkylation of a terminal alkyne with a suitable electrophile. khanacademy.org The preparation of alkynes often involves dehydrohalogenation of dihalides using a strong base like sodium amide. youtube.com
Comparative Structural Analysis of Analogues
Pyridine and Pyrimidine Scaffolds: The introduction of these aromatic heterocycles planarizes a portion of the molecule and introduces hydrogen bond acceptors (the nitrogen atoms). This can facilitate specific interactions with biological targets. The relative position of the nitrogen atom(s) in the ring (e.g., 2-, 3-, or 4-pyridyl) will dictate the vector of these interactions.
Hydrazide and Hydrazone Derivatives: The hydrazone linkage introduces a C=N double bond, which can exist as E/Z isomers, adding a degree of conformational rigidity. The extended conjugated system can influence the electronic properties of the molecule. The NH and C=O groups of the hydrazide moiety provide additional hydrogen bond donor and acceptor sites, respectively, enhancing the potential for intermolecular interactions. researchgate.net
Organoselenium and Organosulfur Analogues: Replacing an atom with selenium or sulfur significantly alters the bond lengths, bond angles, and electronegativity of that part of the molecule. Selenium, being larger and more polarizable than sulfur or oxygen, can lead to different van der Waals contacts and electronic interactions with a target protein. mdpi.comconicet.gov.ar
Alkyne-Containing Derivatives: The linear geometry of the alkyne group is a defining structural feature. It introduces a rigid, rod-like extension to the molecule, which can probe long, narrow binding pockets in a biological target. The triple bond itself can also participate in non-covalent interactions.
Table 2: Comparative Structural Features of this compound Analogues
| Analogue Type | Key Structural Feature | Impact on Molecular Geometry | Potential for Interaction |
|---|---|---|---|
| Pyridine/Pyrimidine | Aromatic N-heterocycle | Planar, defined vector for H-bonding | Hydrogen bond acceptor |
| Hydrazide/Hydrazone | -CONH-N=CH- linkage | Conformational rigidity (E/Z isomers) | H-bond donors/acceptors, extended conjugation |
| Organoselenium/sulfur | C-Se or C-S bonds | Altered bond lengths/angles, increased polarizability | Different van der Waals and electronic interactions |
This table provides a comparative overview of the structural implications of different modifications to the this compound scaffold.
Future Directions in Academic Research on 2 Methylamino N Phenylacetamide
Development of Novel and Green Synthetic Methodologies
The synthesis of 2-(methylamino)-N-phenylacetamide and its derivatives is a critical starting point for any further research. Future academic efforts are expected to focus on developing more efficient, sustainable, and environmentally friendly synthetic routes.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents, significant waste generation, and multiple reaction steps. A key future direction will be the adoption of green chemistry principles. This includes the use of microwave-assisted synthesis, ultrasound, and mechanochemistry, which have been shown to significantly reduce reaction times from hours to minutes in the synthesis of related heterocyclic compounds. mdpi.com For instance, a move away from flammable and explosive reagents towards greener alternatives, such as using acetone (B3395972) oxime or butanone oxime as oximation agents in related syntheses, highlights a potential pathway for safer and more environmentally benign processes. google.com
Another avenue of exploration is the use of novel catalytic systems. Research into the use of nanoparticle catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has demonstrated high efficiency in the synthesis of related Schiff bases and benzoxazole (B165842) derivatives, often under mild conditions and with short reaction times. mdpi.com The development of catalytic methods that avoid the use of excess acids or bases would further contribute to the green credentials of the synthesis by minimizing waste salt and water generation. google.com The goal is to establish synthetic protocols that are not only high-yielding but also have high atomic economy, making them suitable for larger-scale production for further academic and potentially industrial applications.
Application of Advanced Characterization Techniques
A thorough understanding of the structural and physicochemical properties of this compound is fundamental. Future research will undoubtedly leverage a suite of advanced characterization techniques to gain deeper insights into this molecule.
While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are essential for routine characterization nih.govresearchgate.net, more advanced methods can provide a more detailed picture. High-resolution scanning electron microscopy (HR-SEM) can be employed to study the morphology and size of crystalline forms of the compound and its derivatives. smaragdova.cz
X-ray photoelectron spectroscopy (XPS) offers a powerful tool for detailed surface chemical analysis, allowing for the identification of elemental composition and the differentiation of oxidation states, which could be particularly relevant when studying the interaction of the compound with metallic catalysts or biological macromolecules. smaragdova.cz The integration of XPS with HR-SEM allows for the simultaneous analysis of chemical and structural properties in precisely defined sample regions. smaragdova.cz Furthermore, "operando" spectroscopic techniques, which analyze materials during a chemical reaction, could provide real-time insights into reaction mechanisms and the formation of intermediates. mdpi.com Advanced NMR techniques, such as two-dimensional experiments (e.g., NOESY), can be used to elucidate the three-dimensional structure and conformation of the molecule in solution. researchgate.net
| Technique | Information Gained | Potential Application for this compound |
| ¹H and ¹³C NMR | Connectivity and chemical environment of atoms | Standard structural confirmation. nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Presence of functional groups | Identification of amide and amine groups. nih.gov |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirmation of molecular formula and structural fragments. nih.govresearchgate.net |
| High-Resolution Scanning Electron Microscopy (HR-SEM) | Morphology, size, and structural analysis | Characterization of crystalline forms and derivatives. smaragdova.cz |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical composition and oxidation states | Studying interactions with catalysts or biological targets. smaragdova.cz |
| Operando Spectroscopy | Real-time reaction monitoring | Elucidating reaction mechanisms and identifying intermediates. mdpi.com |
Integration of Machine Learning in Computational Design and Prediction
Computational chemistry and machine learning are poised to revolutionize the way chemical research is conducted. For this compound, these tools can accelerate the design and prediction of properties for new derivatives.
Machine learning (ML) algorithms can be trained on existing chemical data to predict various properties of novel compounds, such as their solubility, reactivity, and potential biological activity. This predictive power can guide synthetic efforts, prioritizing the synthesis of molecules with the most promising characteristics. For instance, ML models can be developed to predict the antidepressant activity of new phenylacetamide derivatives, as has been explored for related compound series. nih.gov
Exploration of Complex Chemical Transformations and Catalysis
The this compound scaffold provides a versatile platform for exploring a wide range of complex chemical transformations and catalytic processes. A chemical transformation refers to the conversion of a substrate into a product, regardless of the specific reagents or mechanisms involved. iupac.org
Future research could focus on using the core structure as a building block for the synthesis of more complex molecules with novel architectures. For example, the amide and secondary amine functionalities can be sites for various chemical modifications. The synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates from related acetamide (B32628) precursors demonstrates the potential for creating elaborate molecular structures through multi-step reaction sequences. nih.gov
The exploration of novel catalytic systems to effect these transformations is another promising area. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve high selectivity and efficiency. For instance, investigating the catalytic C-H activation of the phenyl ring would allow for the introduction of new functional groups at specific positions, leading to a diverse range of derivatives. The development of catalytic methods for the asymmetric synthesis of chiral derivatives of this compound would also be of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.
Systematic Design of Chemically Diverse Compound Libraries for Academic Screening
High-throughput screening (HTS) is a powerful tool in academic research for identifying compounds with interesting biological or material properties. The systematic design of compound libraries based on the this compound scaffold is a key future direction.
These libraries can be designed with varying levels of diversity. A diversity-oriented library would feature a wide range of substituents on the phenyl ring and the methylamino group to explore a broad chemical space. ufl.edu In contrast, a focused library would be designed to target a specific biological target or property, with more subtle variations around a known active "hit" compound. ufl.edunih.gov The scaffold of 2-phenoxy-N-phenylacetamide, which is structurally related, has been represented in large screening libraries, indicating the utility of this general structure in drug discovery. nih.gov
The creation of these libraries can be facilitated by combinatorial chemistry approaches and automated synthesis platforms. The resulting compounds can then be screened in a variety of academic settings, from university core facilities to large-scale screening centers. ufl.edustanford.edu The availability of well-characterized and diverse compound libraries is essential for the discovery of new chemical probes, tool compounds, and potential starting points for drug development programs. Many organizations maintain extensive compound libraries, some containing hundreds of thousands of unique molecules, which are invaluable resources for the scientific community. enamine.netufl.edumedchemexpress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
